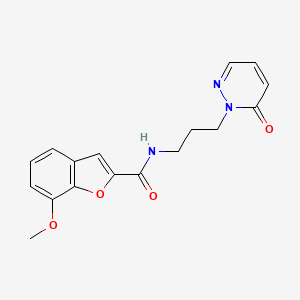
7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is an intriguing compound with potential applications across various fields, including chemistry, biology, medicine, and industry. This compound features a benzofuran scaffold, known for its diverse bioactivities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Scaffold: : This can be achieved through the cyclization of o-hydroxyaryl ketones.
Methoxylation: : Introduction of the methoxy group at the 7-position using methyl iodide in the presence of a base.
Amide Bond Formation: : Coupling the benzofuran derivative with 3-(6-oxopyridazin-1(6H)-yl)propylamine under suitable conditions using coupling agents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, these reactions are scaled up with optimized reaction conditions, such as solvent selection and temperature control, to ensure high yields and purity. Continuous flow chemistry might be employed for more efficient production.
Análisis De Reacciones Químicas
Types of Reactions
7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide can undergo various reactions, including:
Oxidation: : The benzofuran ring can be subjected to oxidative conditions to yield corresponding quinones.
Reduction: : The carbonyl group in the pyridazinone moiety can be reduced to the corresponding alcohol.
Substitution: : The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : m-CPBA or other peroxides.
Reduction: : NaBH4, LiAlH4.
Substitution: : NaH, RX (where R is an alkyl group).
Major Products Formed
Oxidation: : Benzofuran quinones.
Reduction: : Benzofuran alcohols.
Substitution: : Benzofuran derivatives with various substituents.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: : As a building block for synthesizing more complex organic molecules.
Biology: : As a potential probe in studying enzyme interactions due to its amide linkage and heterocyclic structure.
Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer research.
Industry: : Used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action of 7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide largely depends on its application:
Biological Systems: : It might interact with specific enzymes or receptors, altering signaling pathways or enzyme activity.
Chemical Reactions: : Acts as an electrophile or nucleophile depending on the functional group reacting.
Comparación Con Compuestos Similares
Similar compounds include other benzofuran derivatives, such as:
7-methoxybenzofuran-2-carboxamide: : Lacks the pyridazinone moiety.
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide: : Lacks the methoxy group.
7-hydroxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide: : Has a hydroxyl group instead of a methoxy group.
Uniqueness
The unique combination of methoxy, benzofuran, and pyridazinone makes 7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide a valuable compound for diverse research applications.
Propiedades
IUPAC Name |
7-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-13-6-2-5-12-11-14(24-16(12)13)17(22)18-8-4-10-20-15(21)7-3-9-19-20/h2-3,5-7,9,11H,4,8,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFUWMRTBRAPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
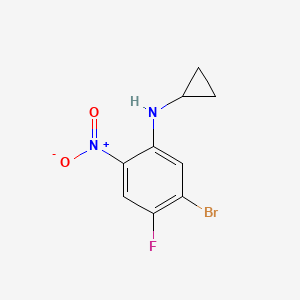
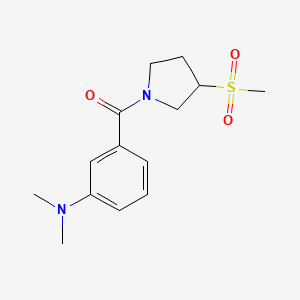
![6-(3-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2735461.png)
![3-(benzenesulfonyl)-N-[3-(N',N'-dimethylhydrazinecarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]propanamide](/img/structure/B2735464.png)
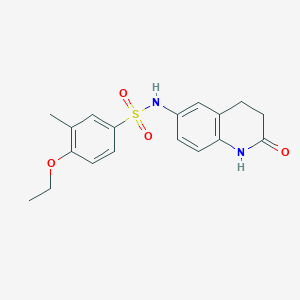
![6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B2735466.png)
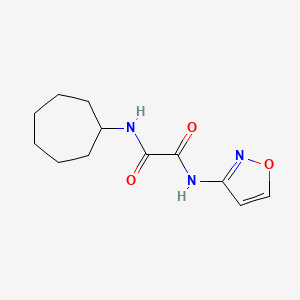
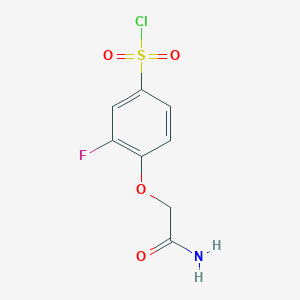
![2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2735469.png)
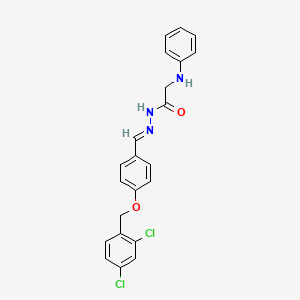
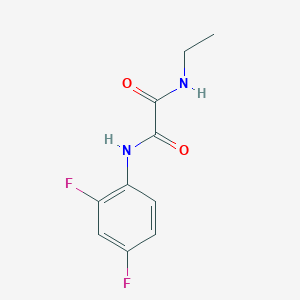
![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)
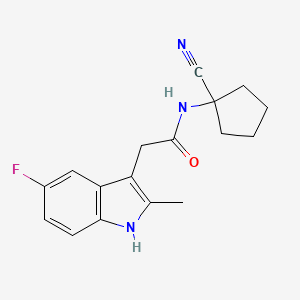
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735481.png)
